molecular formula C66H74CaF2N4O13 B001150 Atorvastatin calcium CAS No. 134523-03-8

Atorvastatin calcium

Cat. No. B001150
CAS RN: 134523-03-8
M. Wt: 1209.4 g/mol
InChI Key: SHZPNDRIDUBNMH-NIJVSVLQSA-L
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Description

Atorvastatin calcium is a drug used to lower cholesterol levels. It belongs to a class of drugs called statins, which work by blocking the production of cholesterol in the liver. It is available in both prescription and over-the-counter forms. The drug is also known as Lipitor, which is the brand name for the drug. This compound is commonly prescribed by doctors to treat high cholesterol, but it can also be used to treat other conditions such as coronary artery disease and stroke.

Scientific Research Applications

  • Nanoparticle Encapsulation : Atorvastatin calcium encapsulated in eudragit RSPO nanoparticles significantly enhances oral bioavailability, efficacy, and safety profiles, which could alter existing marketed drug products (Nagendra Kumar et al., 2017).

  • Neuroprotection : It protects primary cortical neurons from glutamate-induced excitotoxicity, suggesting therapeutic implications (J. Bösel et al., 2005).

  • Cholesterol and Lipid Management : this compound decreases endogenous cholesterol synthesis, leading to a decrease in circulating low-density lipoprotein cholesterol and triglycerides (P. Chong & J. Seeger, 1997).

  • Treatment of Osteoporosis : It decreases bone metabolism and increases osteogenic activity, acting as a double weapon in osteoporosis treatment (Naglaa El-Nabarawi et al., 2017).

  • Ocular Anti-inflammatory Effects : AT-PLGA-CS-NP thermosensitive gels effectively deliver this compound for ocular anti-inflammatory effects (Mona G Arafa et al., 2020).

  • Alzheimer's Disease Treatment : It may improve cognition and memory in patients with mild-to-moderate Alzheimer's disease and could slow disease progression (D. Sparks et al., 2006).

  • Cardiovascular Disease Management : Combination therapy of this compound and aspirin reduces cardiovascular events in dyslipidemic patients with coronary heart diseases (D. Shah et al., 2007).

Mechanism of Action

Target of Action

Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .

Pharmacokinetics

Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .

Result of Action

The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .

Safety and Hazards

Atorvastatin calcium can cause the breakdown of muscle tissue, which can lead to kidney failure . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Atorvastatin calcium should be taken orally once daily at any time of the day, with or without food . If it upsets your stomach, take it with food . Do not take it more often than directed . Do not stop taking except on your doctor’s advice .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin calcium involves multiple steps, including the synthesis of key intermediates and their subsequent coupling to form the final product. The overall strategy involves the use of both chemical and enzymatic reactions to achieve high yields and purity.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzophenone", "Sodium hydroxide", "Methyl iodide", "Dimethylformamide", "Hydrochloric acid", "Sodium carbonate", "Calcium chloride", "Acetic anhydride", "Sulfuric acid", "Sodium hydride", "Isopropyl alcohol", "3-Hydroxy-3-methylglutaryl-CoA synthase", "3-Hydroxy-3-methylglutaryl-CoA reductase", "Lactone ring-opening enzyme" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-chloro-3-oxobutanoate by reacting ethyl acetoacetate with 4-chlorobenzophenone in the presence of sodium hydroxide", "Step 2: Methylation of the ketone group in ethyl 4-chloro-3-oxobutanoate using methyl iodide and dimethylformamide", "Step 3: Formation of the lactone ring by treating the methylated product with hydrochloric acid and sodium carbonate", "Step 4: Coupling of the lactone intermediate with calcium chloride and acetic anhydride to form atorvastatin intermediate", "Step 5: Reduction of the ketone group in the intermediate using sodium borohydride and sulfuric acid", "Step 6: Formation of the final product, Atorvastatin calcium, by treating the reduced intermediate with sodium hydroxide and calcium chloride in the presence of isopropyl alcohol", "Step 7: Enzymatic conversion of the final product to its active form by using 3-Hydroxy-3-methylglutaryl-CoA synthase, 3-Hydroxy-3-methylglutaryl-CoA reductase, and lactone ring-opening enzyme" ] }

CAS RN

134523-03-8

Molecular Formula

C66H74CaF2N4O13

Molecular Weight

1209.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Appearance

Powder

melting_point

159.1 - 190.6 °C

Other CAS RN

134523-03-8

physical_description

Solid

Pictograms

Irritant

Related CAS

110862-48-1 (Parent)

solubility

Practically insoluble

synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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